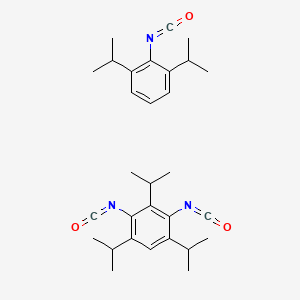
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is a complex chemical compound used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in the production of polymers and other materials. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene typically involves the reaction of benzene derivatives with isocyanate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reaction to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The use of advanced technologies and equipment ensures high yield and purity of the product. The process may also involve purification steps to remove any impurities and achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isocyanate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves the reactivity of its isocyanate groups, which can form strong covalent bonds with other molecules. These interactions can lead to the formation of complex structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, reaction products with 2-isocyanato-1,3-bis(1-methylethyl)benzene
Uniqueness
Compared to similar compounds, 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is unique due to its specific polymer structure and the presence of multiple isocyanate groups. This gives it distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
103837-26-9 |
|---|---|
Fórmula molecular |
C30H39N3O3 |
Peso molecular |
489.66 |
Nombre IUPAC |
2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C17H22N2O2.C13H17NO/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20;1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h7,10-12H,1-6H3;5-7,9-10H,1-4H3 |
Clave InChI |
QRVDMPWQMPXKJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O.CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C |
Sinónimos |
Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, polymer with 2-isocyanato-1,3-bis(1-methylethyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















